molecular formula C6H5IN2O3 B11761027 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one

3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B11761027
M. Wt: 280.02 g/mol
InChI Key: ZRNUMGXPIFAEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with iodine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves the formation of the dihydropyridin-2-one ring through cyclization reactions under controlled conditions, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: 3-Iodo-4-methyl-5-nitropyridine-2-carboxylic acid.

    Reduction: 3-Iodo-4-methyl-5-amino-1,2-dihydropyridin-2-one.

    Substitution: 3-Azido-4-methyl-5-nitro-1,2-dihydropyridin-2-one.

Scientific Research Applications

Chemistry

In chemistry, 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitro and iodine substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitro group is known for its role in bioactivity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding to targets.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methyl-5-nitropyridine: Lacks the dihydropyridin-2-one ring, making it less versatile in certain reactions.

    4-Methyl-5-nitro-1,2-dihydropyridin-2-one:

    3-Bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.

Uniqueness

3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents. The presence of iodine, methyl, and nitro groups on the dihydropyridin-2-one ring provides a distinctive set of chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H5IN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10)

InChI Key

ZRNUMGXPIFAEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1[N+](=O)[O-])I

Origin of Product

United States

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